2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine
Description
Properties
IUPAC Name |
2,2-dimethyl-4-pent-4-ynylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS/c1-4-5-6-7-12-8-9-13-11(2,3)10-12/h1H,5-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABIWEQJLJYRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCCC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592447-00-1 | |
| Record name | 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with an appropriate alkyne derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of the alkyne derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, such as proteins and nucleic acids, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-pentenal: A structurally similar compound with an aldehyde group instead of the thiomorpholine ring.
2,2-Dimethyl-4,4’-biphenyldicarboxylic acid: Another related compound with a biphenyl structure and carboxylic acid groups.
Uniqueness
2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine is unique due to its thiomorpholine ring and pent-4-ynyl substituent, which confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
2,2-Dimethyl-4-(pent-4-yn-1-yl)thiomorpholine is a member of the thiomorpholine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₅NOS
- Molecular Weight : 197.31 g/mol
- Structural Features :
- A thiomorpholine ring, which is a six-membered ring containing sulfur.
- A pent-4-ynyl substituent that may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the thiomorpholine class have shown various pharmacological effects, including:
- Anticancer Activity : Some thiomorpholines have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways.
- Antimicrobial Properties : Thiomorpholines have been reported to exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially through mechanisms involving acetylcholinesterase inhibition or modulation of neurotransmitter levels.
Mechanistic Insights
Research indicates that the biological effects of thiomorpholines may involve:
- Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and subsequent cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine, and how can reaction conditions be optimized?
- Methodology :
-
Nucleophilic substitution : Analogous to 4-(2-chloropyrimidin-4-yl)thiomorpholine synthesis (), react thiomorpholine with a pent-4-yn-1-yl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaOH).
-
Optimization : Use elevated temperatures (60–80°C) and inert atmospheres to minimize alkyne side reactions. Monitor progress via TLC or LC-MS.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Key Data :
| Parameter | Condition |
|---|---|
| Solvent | DMF or acetonitrile |
| Base | NaOH or K₂CO₃ |
| Temperature | 60–80°C |
| Yield (analogues) | 45–70% (based on ) |
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR :
- ¹H NMR : Expect signals for alkyne protons (δ 1.8–2.2 ppm, triplet), methyl groups (δ 1.2–1.4 ppm, singlet), and thiomorpholine ring protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Alkyne carbons (δ 70–85 ppm), quaternary carbons adjacent to sulfur (δ 45–55 ppm).
- IR : Strong absorption for C≡C stretch (~2100–2260 cm⁻¹) and C-S bond (~600–700 cm⁻¹).
- MS : Molecular ion peak at m/z corresponding to C₁₁H₁₉NS (calc. 197.13 g/mol). Use HRMS for precise mass confirmation.
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Stability : Thiomorpholine derivatives are prone to oxidation; store under nitrogen at –20°C ().
- Solubility : Likely soluble in DCM, DMF, and THF; limited solubility in water.
- Hazards : Flammable (Category 4) and skin irritant (Category 1A–1C); use PPE and fume hoods ().
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Approach :
- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in thiomorpholine) ( ).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structural determination ( ).
- DFT Calculations : Compare experimental and computed NMR shifts (Gaussian or ORCA software).
Q. What computational strategies are effective for modeling interactions between this compound and biological targets (e.g., enzymes)?
- Methods :
- Docking (AutoDock Vina) : Screen against homology models of targets (e.g., fungal cytochrome P450 enzymes, based on ).
- MD Simulations (GROMACS) : Assess binding stability of the alkyne group in hydrophobic pockets.
- Key Parameters :
| Software | Application |
|---|---|
| AutoDock Vina | Initial docking poses |
| GROMACS | 100-ns simulations in explicit solvent |
| MM-PBSA | Binding free energy calculations |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate fungicidal activity?
- Protocol :
-
Analog Synthesis : Modify substituents (e.g., alkyne chain length, methyl groups) ( ).
-
Bioassay : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC₅₀ determination).
-
Data Analysis : Corrogate activity with lipophilicity (logP) and electronic parameters (Hammett constants).
- Example SAR Table :
| Derivative | MIC₅₀ (μg/mL) | logP |
|---|---|---|
| Parent compound | 12.5 | 2.8 |
| Shortened alkyne | >50 | 1.9 |
| Bulkier substituent | 6.3 | 3.5 |
Q. What strategies improve reaction yields in large-scale synthesis?
- Recommendations :
- Microwave-assisted synthesis : Reduce reaction time (10–20 minutes vs. hours) ().
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.
- Workflow : Pilot reactions with Design of Experiments (DoE) to optimize temperature, solvent ratio, and stoichiometry.
Q. How can crystallographic data resolve ambiguities in stereochemistry?
- Procedure :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
